molecular formula C14H16N2O4 B12071230 (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B12071230
M. Wt: 276.29 g/mol
InChI Key: UASVQZFNCMXSEA-UHFFFAOYSA-N
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Description

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamic acid ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the benzylamine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The ethynyl group can be hydrogenated to form an ethyl group using hydrogen gas and a suitable catalyst.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C).

    Reduction: Hydrogen gas and a suitable catalyst such as palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrogenation of Ethynyl Group: Formation of the ethyl derivative.

    Nucleophilic Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in reactions that modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester is unique due to its combination of an ethynyl group, a nitro group, and a carbamic acid ester. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

tert-butyl N-[(3-ethynyl-5-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C14H16N2O4/c1-5-10-6-11(8-12(7-10)16(18)19)9-15-13(17)20-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,15,17)

InChI Key

UASVQZFNCMXSEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C#C

Origin of Product

United States

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